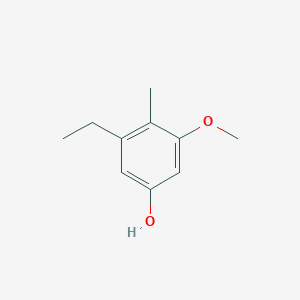
3-Ethyl-5-methoxy-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methoxy-4-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxy-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-5-methylphenol with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the phenol ring. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-methoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
3-Ethyl-5-methoxy-4-methylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Ethyl-5-methoxy-4-methylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-Methoxy-5-methylphenol: Lacks the ethyl group, resulting in different chemical and biological properties.
4-Methylphenol (p-Cresol): Lacks both the methoxy and ethyl groups, leading to distinct reactivity and applications.
2,4-Dimethylphenol: Contains two methyl groups but lacks the methoxy and ethyl groups, affecting its chemical behavior.
Uniqueness: 3-Ethyl-5-methoxy-4-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the ethyl group enhances its lipophilicity, while the methoxy group influences its electron density and reactivity.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-ethyl-5-methoxy-4-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(11)6-10(12-3)7(8)2/h5-6,11H,4H2,1-3H3 |
Clé InChI |
VCUSRMVPZGHXSP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



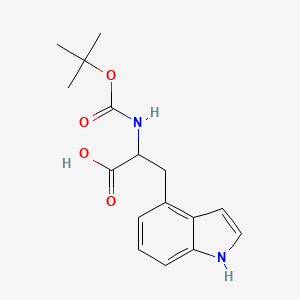
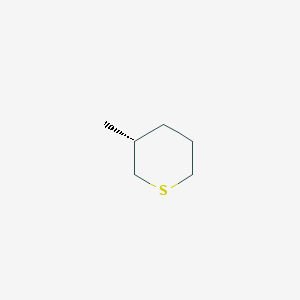
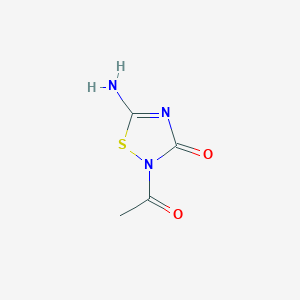


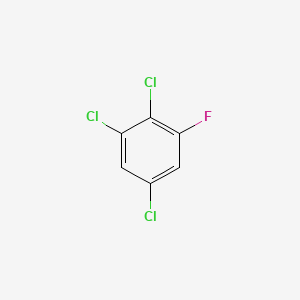

![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
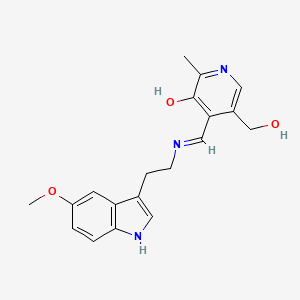
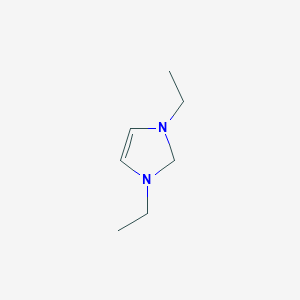
![8-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-imine](/img/structure/B13104640.png)
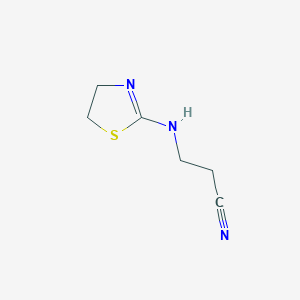
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13104650.png)
